molecular formula C33H43F3N2O2S B1230112 Flupentixol decanoate CAS No. 30909-51-4

Flupentixol decanoate

Katalognummer B1230112
CAS-Nummer: 30909-51-4
Molekulargewicht: 588.8 g/mol
InChI-Schlüssel: UIKWDDSLMBHIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flupentixol decanoate is an antipsychotic drug of the thioxanthene group . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity .


Synthesis Analysis

Flupentixol decanoate is produced by esterification of cis(Z)‐flupentixol with decanoic acid . The long-acting decanoate preparation was synthesized in 1967 .


Molecular Structure Analysis

Flupentixol decanoate is a small molecule with a chemical formula of C33H43F3N2O2S . It has an average weight of 588.767 Da and a monoisotopic mass of 588.299744 Da .


Chemical Reactions Analysis

The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling .


Physical And Chemical Properties Analysis

Flupentixol decanoate is a long-acting form of the medication. When injected into a muscle, it creates a store or “depot” and is released slowly into the body over several weeks .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

  • Flupentixol decanoate's pharmacokinetics and pharmacodynamics have been studied extensively. A pharmacokinetic study showed that after intramuscular administration, maximum serum concentration was observed between 4 and 10 days in most patients, indicating the drug's release from the oil depot is not a monoexponential process (Jørgensen et al., 2004). Another study on serum concentrations after cis(Z)-flupentixol decanoate injections indicated that dosage intervals should be individualized for each patient, as shown by the significant correlation between weekly dose and preinjection concentration (Saikia & Jørgensen, 2004).

Impact on Membrane Dynamics

  • Research has explored flupentixol's interactions at the molecular level, specifically its effects on membrane dynamics. A study assessing flupentixol's impact on dipalmitoylphosphatidylcholine (DPPC) membranes, both with and without cholesterol, found significant changes in the upper part of the membrane. This suggests that flupentixol may modify membrane-associated receptors and transport proteins, potentially forming the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).

Receptor Occupancy Studies

  • Studies have also been conducted on dopamine and serotonin receptor occupancy in patients treated with flupentixol. One study showed moderate 5-HT2A and D1 occupancy under clinically relevant doses, indicating that flupentixol's efficacy on negative symptoms may be dependent on serum concentration and dosage (Reimold et al., 2006).

Novel Formulations

  • Innovations in flupentixol formulations have been researched, such as the development of fast-dissolving oral films of flupentixol dihydrochloride. This formulation aimed to enhance bioavailability and optimize therapeutic effect, showing faster absorption rates and a relative bioavailability of 151.06% compared to marketed products (Abdelbary et al., 2014).

Clinical Application in Psychiatry

  • Flupentixol decanoate has been a subject of numerous clinical trials in psychiatry, exploring its effectiveness and comparison with other antipsychotic drugs. For instance, a study comparing flupentixol decanoate with other depot preparations found no significant differences in relapse rates or clinical improvement at short or medium terms (Mahapatra et al., 2014).

Environmental and Economic Considerations

  • The economic cost and environmental impact of prescribing long-term flupentixol decanoate injections have been evaluated, indicating potential savings and reduced carbon emissions through improved prescribing behavior (Maughan et al., 2016).

Safety And Hazards

Flupentixol decanoate can cause several side effects, including dizziness, tiredness, blurred vision, and headache . It should be handled with care to avoid contact with skin and eyes . It can also cause other reactions in the nervous system, including seizures .

Zukünftige Richtungen

The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling . Doses of flupentixol should be individually established in the range of 10 to 40 mg every 2 weeks according to response and tolerability .

Eigenschaften

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDDSLMBHIFT-UVHMKAGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897160
Record name Flupentixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flupentixol decanoate

CAS RN

30909-51-4, 201213-08-3
Record name Flupentixol decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030909514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol decanoate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201213083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DECANOATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55IRH67U29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupentixol decanoate
Reactant of Route 2
Reactant of Route 2
Flupentixol decanoate
Reactant of Route 3
Reactant of Route 3
Flupentixol decanoate
Reactant of Route 4
Reactant of Route 4
Flupentixol decanoate
Reactant of Route 5
Reactant of Route 5
Flupentixol decanoate
Reactant of Route 6
Reactant of Route 6
Flupentixol decanoate

Citations

For This Compound
613
Citations
L Bailey, D Taylor - Psychopharmacology, 2019 - Springer
… We aimed to estimate the effect of dose of flupentixol decanoate on relapse rates in schizophrenia and on tolerability by expanding on an earlier review and including non-RCT and …
Number of citations: 10 link.springer.com
K Kistrup, J Gerlach, T Aaes-Jørgensen… - Psychopharmacology, 1991 - Springer
Two groups of schizophrenic outpatients were treated with perphenazine decanoate (N=20) andcis(z)-flupentixol decanoate (N=24) respectively. Every 3 months the dose was …
Number of citations: 36 link.springer.com
A Jørgensen - European journal of clinical pharmacology, 1980 - Springer
… and clearly demonstrated the depot properties of flupentixol decanoate in oil, but they did not … repeated dosed) and intramuscular injection of cis (Z)-flupentixol decanoate in Viscoleo ®. …
Number of citations: 50 link.springer.com
P Reed, T Fanshawe - The Psychiatrist, 2011 - cambridge.org
… Flupentixol decanoate has a very wide dose range. For … The maximal equivalent dose of flupentixol decanoate when … Zealand have suggested that flupentixol decanoate is the most …
Number of citations: 6 www.cambridge.org
JK Saikia, A Jørgensen - Psychopharmacology, 1983 - Springer
… It appears from the present study that the minimum duration of action ofIM eis(Z)-flupentixol decanoate in maintainance treatment of schizophrenia is 2 weeks; but for many patients it …
Number of citations: 11 link.springer.com
S Frey, R Linder, G Juckel, T Stargardt - The European journal of health …, 2014 - Springer
We use longitudinal patient-level data from a German sickness fund with 7.26 million insured in a Markov-simulation model to assess the cost-effectiveness of long-acting injectable …
Number of citations: 20 link.springer.com
A Jørgensen, J Andersen, N Bjørndal, SJ Dencker… - …, 1982 - Springer
… , and if possible higher doses flupentixol decanoate in Viscoleo of … Depot, 100 mg/ml of cis(Z)-flupentixol decanoate in Viscoleo, … of eis(Z)-flupentixol decanoate in Viscoleo was given at …
Number of citations: 19 link.springer.com
CP Liou, CK Fang, SC Hsu - 臺灣精神醫學, 2006 - airitilibrary.com
… 目的:flupentixol decanoate長效注射針劑在某些急性慢性精神… 方法:我們檢視261位接受flupentixol decanoate治療的病人,以… 結論:flupentixol decanoate長效抗精神病針劑所發生之遲發性…
Number of citations: 1 www.airitilibrary.com
JA Stauning, L Kirk, A Jørgensen - Psychopharmacology, 1979 - Springer
… The similarity in the serum concentrations, no matter which concentration of flupentixol decanoate solution was given, indicates that a disperasal and possibly a metabolic breakdown of …
Number of citations: 21 link.springer.com
J Böning, C Matern, H Fleischmann… - European …, 1995 - infona.pl
… 22 to 55) suffering from severe alcohol dependence (ie six positive DSM-III-R criteria) for at least five years and without psychiatric comorbidity are treated with flupentixol-decanoate for …
Number of citations: 0 www.infona.pl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.